2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid
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Overview
Description
The compound “2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid” is a derivative of benzo[4,5]furo[3,2-d]pyrimidine . This core structure has been used to synthesize an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Scientific Research Applications
Synthesis and Heterocyclic Derivatives
- Novel Synthesis Approaches : A study by Hordiyenko et al. (2020) introduced a new synthesis method for 2-(pyrimidin-2-yl)benzoic acids, leveraging the ring contraction of 2-carbamimidoylbenzoic acid. This process facilitated the creation of derivatives including 2-(benzo[4,5]furo[3,2-d]pyrimidin-2-yl)benzoic acids, highlighting the compound's utility as a precursor in synthesizing complex heterocyclic structures (Hordiyenko et al., 2020).
Biological Activities and Applications
- Antimicrobial and Antitumor Potentials : Several studies have explored the biological activities of derivatives synthesized from related compounds. For instance, Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives displaying significant antitumor and antibacterial activities, suggesting potential applications for 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid derivatives in medicinal chemistry (Hafez et al., 2017).
Chemical Transformations and Derivative Synthesis
- Derivative Formation for Biological Studies : The ability to synthesize diverse derivatives from this compound, as demonstrated by the synthesis of pyrimidine-linked pyrazole heterocyclics with potential insecticidal and antimicrobial activities by Deohate and Palaspagar (2020), provides a foundation for developing novel compounds with targeted biological functions (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid is the electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs) . This host is synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core .
Mode of Action
The compound interacts with its target by acting as an electron-transport-type host . It is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . In device applications, it is used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di (9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .
Biochemical Pathways
The compound affects the electron transport pathway in PhOLEDs . The host is designed to develop a high triplet energy host . The exciplex formation between mCBP and the compound is confirmed by measuring the photoluminescence of the mixed host .
Result of Action
As a result of its action, the mCBP:this compound mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJYVENWLDQYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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